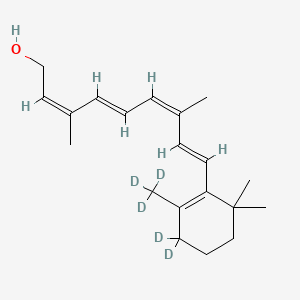![molecular formula C30H37NO4 B15143805 (11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDB 4183-d3 is a synthetic compound with the molecular formula C30H34D3NO4 and a molecular weight of 478.64. It is a deuterated analog of a known compound, often used in scientific research for its unique properties and applications .
Métodos De Preparación
The synthesis of CDB 4183-d3 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic routes typically involve the use of deuterated reagents and catalysts under specific reaction conditions to achieve the desired isotopic labeling. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
CDB 4183-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
CDB 4183-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds within biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new materials and chemical processes that require precise isotopic labeling
Mecanismo De Acción
The mechanism of action of CDB 4183-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes, providing insights into the behavior of similar non-deuterated compounds. This isotopic effect is particularly useful in studying enzyme kinetics and drug metabolism .
Comparación Con Compuestos Similares
CDB 4183-d3 is unique due to its deuterated nature, which distinguishes it from similar non-deuterated compounds. Some similar compounds include:
CDB 3877: Another deuterated analog used in similar research applications.
CDB 3963: Known for its use in metabolic studies and drug development.
CDB 3236: Utilized in the study of isotopic effects and reaction mechanisms.
These compounds share similar applications but differ in their specific molecular structures and isotopic labeling .
Propiedades
Fórmula molecular |
C30H37NO4 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
[(8S,9R,11S,13S,14S,17R)-17-acetyl-3-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-11,13,16,25-28,34H,8,12,14-15,17H2,1-5H3/t25-,26+,27-,28+,29-,30-/m0/s1/i4D3 |
Clave InChI |
PWQWOCOQELDVRZ-MTKBNOOYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4[C@H]2C5=C(CC4)C=C(C=C5)O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




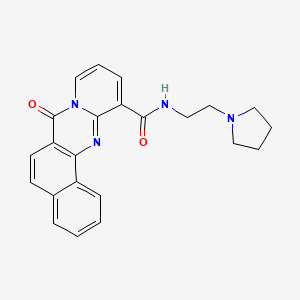
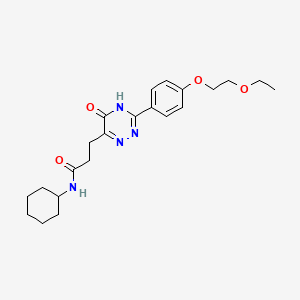
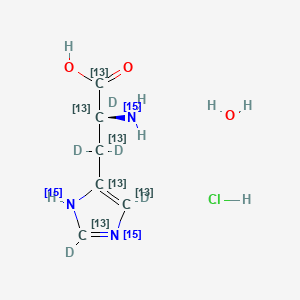
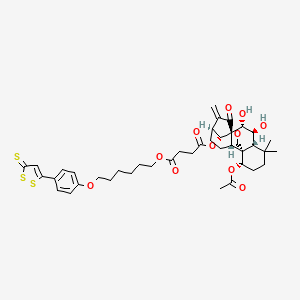
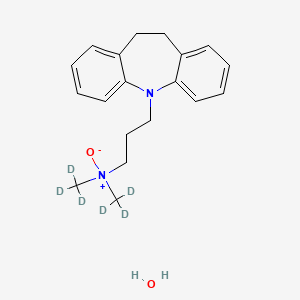
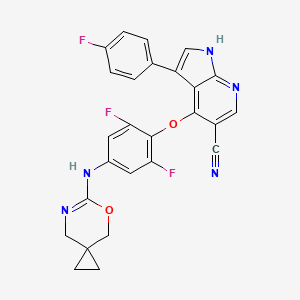
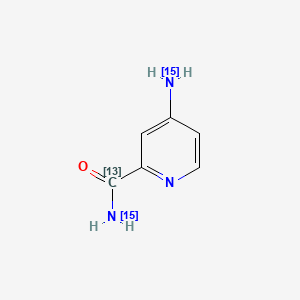
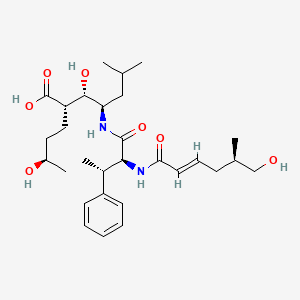
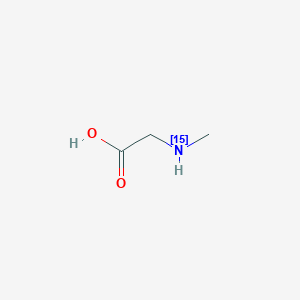

![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
